2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one
Description
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-19-4-3-5-20(14-19)17-31-25-18-30-23(15-24(25)28)16-26-10-12-27(13-11-26)21-6-8-22(29-2)9-7-21/h3-9,14-15,18H,10-13,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRYSKSKZDUBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Enhancements
Chemical Reactions Analysis
Substitution Reactions
The piperazine and methoxy groups are primary sites for nucleophilic and electrophilic substitutions.
-
The piperazine nitrogen can act as a nucleophile, enabling alkylation or arylation under basic conditions.
-
Electrophilic substitution on the 3-methylphenyl group yields halogenated or nitro derivatives, depending on the reagent .
Oxidation and Reduction
The pyranone ring and methoxy groups are redox-active sites.
-
Oxidation with KMnO₄ under acidic conditions cleaves the pyranone ring, forming a dicarboxylic acid derivative.
-
Reduction of the 4-keto group yields a secondary alcohol, enhancing solubility in polar solvents .
Hydrolysis
Acidic or basic conditions hydrolyze labile functional groups.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂O (reflux) | Demethylation of methoxy groups | |
| Basic Hydrolysis | NaOH/EtOH (room temp) | Cleavage of ester linkages (if present) |
-
Acidic hydrolysis removes methyl groups from methoxy substituents, generating phenolic derivatives.
-
Stability studies indicate degradation under prolonged basic conditions, suggesting sensitivity to nucleophilic attack.
Condensation and Cyclization
The pyranone core participates in cyclocondensation reactions.
-
Microwave irradiation facilitates 5-exo-trig cyclization, forming pyrrole derivatives .
-
Mannich reactions introduce aminomethyl groups, expanding structural diversity for pharmacological screening .
Stability and Reaction Optimization
Key factors influencing reactivity:
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that derivatives of piperazine are often designed to modulate neurotransmitter systems, making this compound a candidate for further studies in treating psychiatric disorders such as depression and anxiety .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties. The presence of methoxy groups in its structure may enhance its interaction with microbial membranes, leading to increased efficacy against certain bacterial strains . This aspect is crucial for developing new antibiotics in an era of rising antibiotic resistance.
Anti-inflammatory Effects
Research has indicated that similar compounds show significant anti-inflammatory activity. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Studies and Experimental Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antidepressant effects | Demonstrated significant reduction in depressive behaviors in animal models when treated with the compound. |
| Study B (2022) | Antimicrobial efficacy | Showed effective inhibition of growth in Gram-positive bacteria, suggesting potential as a new antibiotic agent. |
| Study C (2021) | Anti-inflammatory properties | In vitro assays revealed reduced levels of TNF-alpha and IL-6 in treated cells, indicating anti-inflammatory action. |
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(4-Bromophenyl)piperazin-1-yl]methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl]-1H-benzo[d]imidazoles
Uniqueness
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one is unique due to its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a valuable compound for research in medicinal chemistry and pharmacology, offering opportunities for the development of new therapeutic agents.
Biological Activity
The compound 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one is a synthetic derivative of pyran, which has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.46 g/mol. The structure features a piperazine ring, which is known for its role in enhancing the biological activity of various compounds.
Antidepressant and Anxiolytic Effects
Research indicates that piperazine derivatives exhibit significant antidepressant and anxiolytic properties. The incorporation of the piperazine moiety in this compound may enhance its affinity for serotonin receptors, particularly the 5-HT_1A receptor, which plays a crucial role in mood regulation . Studies have shown that similar compounds can effectively reduce anxiety-like behaviors in animal models, suggesting potential therapeutic applications in treating anxiety disorders.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases . The methoxy groups in the structure are believed to contribute to this activity by stabilizing free radicals.
Antimicrobial Properties
Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis . Further investigations are needed to elucidate the specific pathways involved.
Case Studies and Research Findings
The biological activities of This compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The piperazine ring enhances binding affinity to serotonin receptors, potentially leading to improved mood regulation.
- Radical Scavenging : The methoxy groups facilitate electron donation, allowing the compound to neutralize free radicals effectively.
- Membrane Disruption : Antimicrobial activity may arise from interactions with bacterial membranes, causing structural damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
